molecular formula C6H6OS B051414 3-Methyl-2-thiophenecarboxaldehyde CAS No. 5834-16-2

3-Methyl-2-thiophenecarboxaldehyde

Cat. No. B051414
CAS RN: 5834-16-2
M. Wt: 126.18 g/mol
InChI Key: BSQKBHXYEKVKMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Methyl-2-thiophenecarboxaldehyde and its derivatives involves several key methodologies. For instance, a procedure for the preparation of benzo[b]thiophene-3-carboxaldehyde from 3-methyl-benzo[b]thiophene demonstrates the compound's role as a typical reactive aromatic aldehyde for further chemical transformations (Campaigne & Neiss, 1966). Additionally, the development of a one-pot, regiocontrolled, three-component reaction for the synthesis of thieno[2,3-c]pyrroles highlights the use of 2-acetyl-3-thiophenecarboxaldehyde for creating tri-substituted thieno[2,3-c]pyrroles (Hong & Statsyuk, 2013).

Molecular Structure Analysis

The molecular structure of 3-Methyl-2-thiophenecarboxaldehyde is characterized by the thiophene ring, a sulfur-containing heterocycle that imparts distinct chemical properties. The methyl and aldehyde functional groups at specific positions on the thiophene ring influence its reactivity and interactions with various nucleophiles and electrophiles, facilitating diverse chemical reactions.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including oxidation, reduction, Cannizzaro reaction, reductive amination, and condensation reactions, showcasing its versatility as a chemical intermediate (Campaigne & Neiss, 1966). Its ability to participate in palladium-catalyzed perarylation reactions, accompanied by C-H bond cleavage and decarboxylation, is notable, leading to the synthesis of tetraarylated products (Nakano et al., 2008).

Physical Properties Analysis

The physical properties of 3-Methyl-2-thiophenecarboxaldehyde, such as melting point, boiling point, and solubility, are crucial for its handling and application in various synthetic processes. These properties depend on the molecular structure and the presence of functional groups.

Chemical Properties Analysis

The chemical properties of 3-Methyl-2-thiophenecarboxaldehyde are influenced by its functional groups, making it a valuable intermediate for the synthesis of thiophene derivatives. Its reactivity towards nucleophiles and electrophiles under different conditions enables the formation of a wide range of compounds with varying chemical structures and properties.

  • Campaigne, E., & Neiss, E. (1966). Benzo[b]thiophene derivatives. VIII. Benzo[b]thiophene-3-carboxaldehyde and derivatives. Journal of Heterocyclic Chemistry. Link to paper.
  • Hong, C. M., & Statsyuk, A. V. (2013). The development of a one pot, regiocontrolled, three-component reaction for the synthesis of thieno[2,3-c]pyrroles. Organic & Biomolecular Chemistry. Link to paper.
  • Nakano, M., Tsurugi, H., Satoh, T., & Miura, M. (2008). Palladium-catalyzed perarylation of 3-thiophene- and 3-furancarboxylic acids accompanied by C-H bond cleavage and decarboxylation. Organic Letters. Link to paper.

Scientific Research Applications

  • Aldol Reactions of Methylene in Heteroaromatic Compounds : 3-Methyl-2-thiophenecarboxaldehyde undergoes intermolecular aldol reactions, acting as an active methylene in the presence of potassium cyanide. This process is significant in organic synthesis (Lee, Gong, & Lee, 1995).

  • Biological Activities and Electronic Analysis : This compound and its derivatives exhibit a wide range of biological activities. A combined experimental and theoretical analysis reveals insights into the electronic factors involved in its biological actions (Avcı, Tamer, Başoğlu, & Atalay, 2018).

  • Carbonic Anhydrase Inhibitory Activity : Derivatives of 3-thiophenecarboxaldehyde have been shown to inhibit carbonic anhydrase II in vitro. This inhibition is significant for understanding various biochemical and pharmacological processes (Holmes et al., 1994).

  • Photochemical Degradation of Crude Oil Components : In the context of understanding the fate of crude oil components after an oil spill, the degradation of 3-methylated benzothiophenes, which are structurally similar to 3-methyl-2-thiophenecarboxaldehyde, has been studied. The findings contribute to environmental science and pollution management (Andersson & Bobinger, 1996).

  • Hydrogenation of Unsaturated Aldehydes and Ketones : Research has explored the hydrogenation reactions of α, β-unsaturated aldehydes and ketones using thiophene-modified catalysts. Such studies provide insights into reaction mechanisms and catalysis (Hutchings, King, Okoye, Padley, & Rochester, 1994).

  • Molecular Structure and Interactions : Studies on the molecular structures, conformational stabilities, and rotational barriers of thiophenecarboxaldehydes, including 3-thiophenecarboxaldehyde, contribute to a deeper understanding of their chemical properties and potential applications in various fields (Umar, Tijani, & Abdalla, 2016).

  • Synthesis of Aliphatic Alcohols from Thiophene Derivatives : Research into the synthesis of aliphatic alcohols from thiophene derivatives, including 3-methyl-2-thiophenecarboxaldehyde, has implications for organic synthesis and industrial applications (Gol'dfarb & Konstantinov, 1956).

Safety And Hazards

3-Methyl-2-thiophenecarboxaldehyde is considered hazardous. It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a well-ventilated place, kept away from heat/sparks/open flames/hot surfaces, and handled with protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-methylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6OS/c1-5-2-3-8-6(5)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQKBHXYEKVKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207070
Record name 3-Methylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-thiophenecarboxaldehyde

CAS RN

5834-16-2
Record name 3-Methyl-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-2-thiophenecarboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005834162
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Record name 3-Methylthiophene-2-carbaldehyde
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Record name 3-methylthiophene-2-carbaldehyde
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Record name 3-METHYL-2-THIOPHENECARBOXALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
170
Citations
IV Bodrikov, AM Kut'in, EY Titov… - Plasma Processes …, 2018 - Wiley Online Library
… The results of this paper clearly show that thiophene and 3-methyl-2-thiophenecarboxaldehyde conversion by direct liquid phase discharges were possible at a low voltage (40 V DC) …
Number of citations: 18 onlinelibrary.wiley.com
MAVR da Silva, AFLOM Santos - The Journal of Chemical Thermodynamics, 2008 - Elsevier
… ± 0.0009), respectively, for the experiments with 2-thiophenecarboxaldehyde and with 3-thiophenecarboxaldehyde; for the experiments with 3-methyl-2-thiophenecarboxaldehyde, 5-…
Number of citations: 31 www.sciencedirect.com
JP Beny, SN Dhawan, J Kagan… - The Journal of Organic …, 1982 - ACS Publications
… The above procedure applied on 3-methyl-2-thiophenecarboxaldehyde (5.04 g, 40 mmol) yielded 11.0 g (97%) of chromatographed 2c. An analytical sample was obtained after …
Number of citations: 97 pubs.acs.org
HM Al-Maqtari, J Jamalis, S Chander… - Letters in Drug …, 2018 - ingentaconnect.com
… Methods: The titled compounds were synthesized using Claisen–Schmidt reaction of 3-methyl-2thiophenecarboxaldehyde (1) with several acetophenone derivatives (2a-g) followed by …
Number of citations: 4 www.ingentaconnect.com
DG Berge - Journal of Chemical and Engineering Data, 1983 - ACS Publications
… 3-methyl-2-thiophenecarboxaldehyde … 3-methyl-2-thiophenecarboxaldehyde …
Number of citations: 6 pubs.acs.org
CK Lee, JS Gong, ISH Lee - Journal of heterocyclic chemistry, 1995 - Wiley Online Library
5‐Methyl‐2‐thiophenecarboxaldehyde (1a) and 3‐methyl‐2‐thiophenecarboxaldehyde (6) underwent intermolecular aldol reactions in which the methyl group behaved as active …
Number of citations: 2 onlinelibrary.wiley.com
B Li, F Tian, Y Hua - RSC advances, 2022 - pubs.rsc.org
… A novel fluorescent probe L with a rhodamine B lactam structure modified with 3-methyl-2-thiophenecarboxaldehyde has been prepared based on the thiophilicity of Hg 2+ . The probe …
Number of citations: 4 pubs.rsc.org
S Ji, S Gu, X Wang, N Wu - Fisheries Science, 2015 - Springer
… to be correlated with 3-methyl-2-thiophenecarboxaldehyde, 1-… : eg, 3-methyl-2-thiophenecarboxaldehyde (sulphur amino … Among them, 3-Methyl-2-thiophenecarboxaldehyde is worth …
Number of citations: 21 link.springer.com
Y Moreno, D Contreras, A Buljan, F Brovelli… - Journal of the Chilean …, 2010 - SciELO Chile
… 3-methyl-2-thiophenecarboxaldehyde (O.lmol) was mixed with 2-acetylthiophene (0.1 mol). The mixture was cooled at 0C and KOH/ ethanol 20% solution was slowly added. The …
Number of citations: 1 www.scielo.cl
T Huynh-Ba, W Matthey-Doret, LB Fay… - Journal of agricultural …, 2003 - ACS Publications
… The biotransformation of cysteine−3-methyl-2-thiophenecarboxaldehyde conjugate 1E (20 mM) with baker's yeast at pH 8.0 produced 3-methyl-2-thiophenemethanethiol 9 in 3% yield …
Number of citations: 27 pubs.acs.org

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